molecular formula C18H18N2O5 B4397092 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide

3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide

Cat. No.: B4397092
M. Wt: 342.3 g/mol
InChI Key: RDXDEIPDFKMWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the 2,5-dimethoxyphenyl and ethoxy groups in the structure of this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide typically involves the condensation of 2,5-dimethoxyaniline with ethyl glyoxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoxalinone moiety to quinoxaline or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce various substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives. Substitution reactions can introduce functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
  • 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone
  • 3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxaline

Uniqueness

3-(2,5-dimethoxyphenyl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide is unique due to the presence of both the ethoxy and 4-oxide groups, which may enhance its biological activity and chemical stability compared to similar compounds. The specific arrangement of functional groups in its structure can lead to distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-4-25-20-15-8-6-5-7-14(15)19(22)17(18(20)21)13-11-12(23-2)9-10-16(13)24-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXDEIPDFKMWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=C(C=CC(=C3)OC)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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